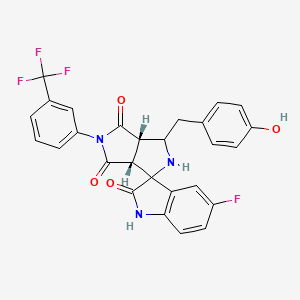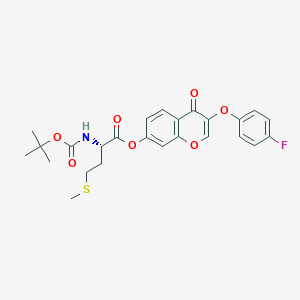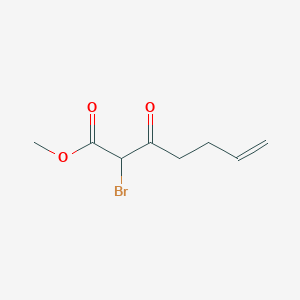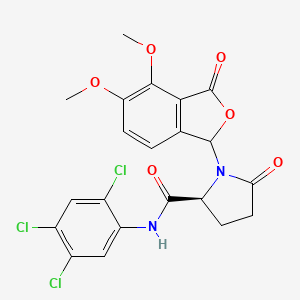
C27H19F4N3O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C27H19F4N3O4 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C27H19F4N3O4 typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a fluorinated aromatic compound, which is then subjected to a series of reactions including nitration, reduction, and acylation to introduce the necessary functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors is also explored to enhance the scalability and consistency of the production process. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
C27H19F4N3O4: undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the molecule are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving This compound typically require reagents such as acids, bases, and solvents like dichloromethane or ethanol. The conditions vary depending on the desired reaction, with temperature ranges from -78°C for cryogenic reactions to reflux conditions for high-temperature processes.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
C27H19F4N3O4: has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism by which C27H19F4N3O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to C27H19F4N3O4 include other fluorinated aromatic compounds and molecules with similar functional groups. Examples include:
- C26H18F4N3O3
- C28H20F4N3O5
- C27H19F3N3O4
Uniqueness
What sets This compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C27H19F4N3O4 |
|---|---|
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H19F4N3O4/c28-15-6-9-19-18(12-15)26(25(38)32-19)22-21(20(33-26)10-13-4-7-17(35)8-5-13)23(36)34(24(22)37)16-3-1-2-14(11-16)27(29,30)31/h1-9,11-12,20-22,33,35H,10H2,(H,32,38)/t20?,21-,22+,26?/m1/s1 |
InChI-Schlüssel |
GTHSUEMIAWOLAO-YPHDTHBOSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC=C(C=C6)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC=C(C=C6)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester](/img/structure/B12631534.png)



![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide](/img/structure/B12631551.png)

![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)

![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)

![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
